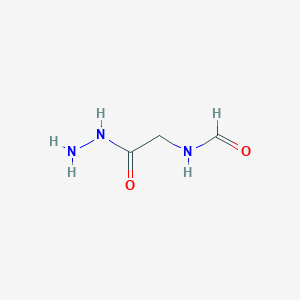
N-(2-hydrazinyl-2-oxoethyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydrazinyl-2-oxoethyl)formamide is a chemical compound with the molecular formula C₃H₇N₃O₂. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a hydrazine functional group, which is known for its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-hydrazinyl-2-oxoethyl)formamide can be synthesized through several methods. One common approach involves the reaction of hydrazine with ethyl formate under controlled conditions. The reaction typically proceeds as follows:
- Hydrazine is reacted with ethyl formate in the presence of a suitable solvent, such as ethanol.
- The reaction mixture is heated to a specific temperature, usually around 60-70°C, to facilitate the formation of this compound.
- The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydrazinyl-2-oxoethyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazine group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives with varying degrees of reduction.
Substitution: Substituted hydrazine compounds with different functional groups.
Aplicaciones Científicas De Investigación
N-(2-hydrazinyl-2-oxoethyl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)formamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal applications, where it disrupts the metabolic pathways of microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydrazinyl-2-oxoethyl)nicotinamide: Similar in structure but contains a nicotinamide group.
N-(2-hydrazinyl-2-oxoethyl)benzamide: Contains a benzamide group instead of a formamide group.
Uniqueness
N-(2-hydrazinyl-2-oxoethyl)formamide is unique due to its specific hydrazine and formamide functional groups, which confer distinct reactivity and biological activity. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
40868-95-9 |
|---|---|
Fórmula molecular |
C3H7N3O2 |
Peso molecular |
117.11 g/mol |
Nombre IUPAC |
N-(2-hydrazinyl-2-oxoethyl)formamide |
InChI |
InChI=1S/C3H7N3O2/c4-6-3(8)1-5-2-7/h2H,1,4H2,(H,5,7)(H,6,8) |
Clave InChI |
CIRVNJGVWPTMFQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NN)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


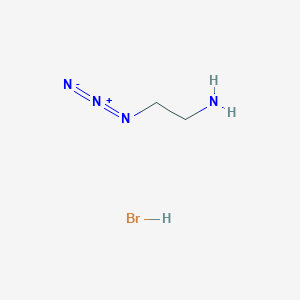

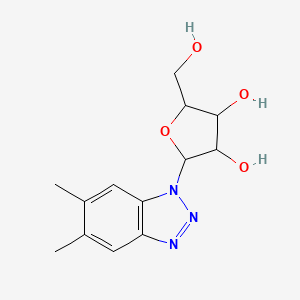
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
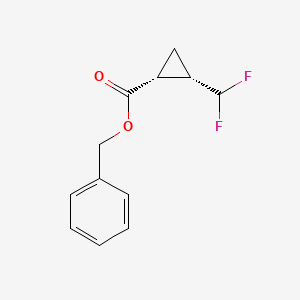
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)

![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)
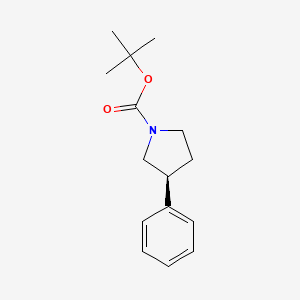
![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)
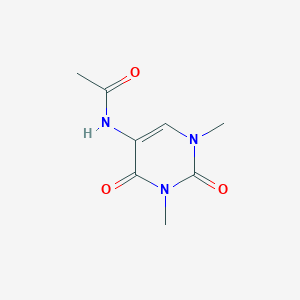

![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
